molecular formula C23H18N2O3S B2769059 2-{benzyl[(5E)-5-[(naphthalen-1-yl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]amino}acetic acid CAS No. 866050-97-7

2-{benzyl[(5E)-5-[(naphthalen-1-yl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]amino}acetic acid

Cat. No.: B2769059
CAS No.: 866050-97-7
M. Wt: 402.47
InChI Key: VUINERZVJVKNBC-DEDYPNTBSA-N
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Description

2-{benzyl[(5E)-5-[(naphthalen-1-yl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]amino}acetic acid is a complex organic compound that features a thiazole ring, a naphthalene moiety, and an amino acid derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{benzyl[(5E)-5-[(naphthalen-1-yl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]amino}acetic acid typically involves multi-step organic reactions. One common method includes the condensation of naphthaldehyde with thiosemicarbazide to form the thiazole ring, followed by benzylation and subsequent reaction with chloroacetic acid to introduce the amino acid moiety.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

2-{benzyl[(5E)-5-[(naphthalen-1-yl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]amino}acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a sulfoxide or sulfone, while reduction may produce an alcohol derivative .

Scientific Research Applications

2-{benzyl[(5E)-5-[(naphthalen-1-yl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]amino}acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{benzyl[(5E)-5-[(naphthalen-1-yl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]amino}acetic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The naphthalene moiety may contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{benzyl[(5E)-5-[(naphthalen-1-yl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]amino}acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse modifications, making it a versatile compound in research and industrial applications .

Properties

IUPAC Name

2-[benzyl-[(5E)-5-(naphthalen-1-ylmethylidene)-4-oxo-1,3-thiazol-2-yl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O3S/c26-21(27)15-25(14-16-7-2-1-3-8-16)23-24-22(28)20(29-23)13-18-11-6-10-17-9-4-5-12-19(17)18/h1-13H,14-15H2,(H,26,27)/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUINERZVJVKNBC-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC(=O)O)C2=NC(=O)C(=CC3=CC=CC4=CC=CC=C43)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN(CC(=O)O)C2=NC(=O)/C(=C\C3=CC=CC4=CC=CC=C43)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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